molecular formula C17H22ClNO B12689936 (R*,S*)-(+-)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride CAS No. 42407-23-8

(R*,S*)-(+-)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride

Cat. No.: B12689936
CAS No.: 42407-23-8
M. Wt: 291.8 g/mol
InChI Key: GSPYITMLMNEMDS-RVXRQPKJSA-N
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Description

(R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is known for its unique chemical structure, which includes a benzyl alcohol moiety and a methylbenzylamino group. This compound is often used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The benzyl alcohol group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, primary and secondary amines, ethers, and esters. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

Chemistry

In chemistry, (R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride is used as a chiral building block for the synthesis of more complex molecules. It is also used in the study of stereochemistry and chiral catalysis.

Biology

In biological research, this compound is used to study the effects of chiral molecules on biological systems. It is often used in the development of chiral drugs and in the study of enzyme-substrate interactions.

Medicine

In medicine, (R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride is used in the development of pharmaceuticals, particularly those that require chiral purity. It is also used in the study of drug metabolism and pharmacokinetics.

Industry

In industrial applications, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products. It is also used in the development of new materials and in the study of chemical processes.

Mechanism of Action

The mechanism of action of (R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: Similar in structure but with different functional groups.

    Pseudoephedrine: Another similar compound with different stereochemistry.

    Ethylephedrine: Similar in structure but with an ethyl group instead of a methyl group.

Uniqueness

(R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride is unique due to its specific stereochemistry and the presence of both a benzyl alcohol and a methylbenzylamino group. This combination of features gives it distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

42407-23-8

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15;/h3-12,14,17,19H,13H2,1-2H3;1H/t14-,17-;/m0./s1

InChI Key

GSPYITMLMNEMDS-RVXRQPKJSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2.Cl

Origin of Product

United States

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